Ligupurpuroside C
Description
Significance of Natural Products in Modern Drug Discovery Research
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. scirp.orgnih.gov These naturally derived molecules often possess unique chemical scaffolds and intricate three-dimensional structures that are not commonly found in synthetic chemical libraries. scielo.br This inherent chemical novelty makes them ideal candidates for interacting with complex biological targets. scielo.br It is estimated that a significant percentage of all medicines are either natural products or their derivatives. scielo.br
The success of natural products in medicine stems from their co-evolution with biological systems, which has endowed them with specific biological activities. scirp.org Many modern pharmaceuticals for a range of diseases, including cancer and infections, have their origins in the natural world. scirp.org The process of drug discovery continues to rely on natural sources, with ongoing research focused on isolating and characterizing new bioactive compounds from plants, microorganisms, and marine life. nih.govmdpi.com Advanced analytical techniques have further enhanced the ability to identify and elucidate the structures of these complex molecules, paving the way for their development into new therapeutic agents. nih.gov
Overview of Ligupurpuroside C within its Chemical Class (Phenylethanoid Glycosides) and Botanical Sources
This compound is a member of the phenylethanoid glycoside (PhG) class of chemical compounds. medchemexpress.commedchemexpress.com PhGs are characterized by a core structure featuring a hydroxyphenylethyl moiety linked to a β-glucopyranose via a glycosidic bond. scispace.com This basic structure is often further embellished with various sugar units and aromatic acids, such as caffeic acid or p-coumaric acid, attached through ester or glycosidic linkages, contributing to the vast diversity within this class. scispace.com
The primary botanical source of this compound is Ligustrum robustum (Roxb.) Blume, a plant belonging to the Oleaceae family. medchemexpress.comnih.gov This plant is also known for producing a beverage called Kudingcha. medchemexpress.comresearchgate.net Phytochemical investigations of L. robustum have led to the isolation of numerous compounds, including a variety of phenylethanoid glycosides, iridoids, and flavonoids. nih.govnih.gov
Historical Perspective on the Discovery and Initial Academic Interest in this compound
Initial academic interest in compounds from Ligustrum species was driven by their use in traditional beverages and their potential health benefits. researchgate.netresearchgate.net The investigation into the chemical constituents of these plants led to the discovery and isolation of numerous glycosides. nih.gov A 2003 study on the leaves of Ligustrum robustum resulted in the isolation of several new and known glycosides, including other related ligupurpuroside compounds like ligupurpuroside A and B. nih.gov While this particular study did not identify this compound, it laid the groundwork for further phytochemical analysis of the plant.
This compound itself was later isolated from Kudingcha, the tea derived from Ligustrum robustum. medchemexpress.comglpbio.com Subsequent research focused on developing methods for its detection and quantification in biological samples. For instance, a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method was developed for the determination of both ligupurpuroside B and C in rat plasma, indicating growing interest in their pharmacokinetic properties. cjnmcpu.comnih.gov
Scope and Objectives of Current Academic Research on this compound
Current academic research on this compound and related phenylethanoid glycosides is multifaceted. One significant area of investigation is their potential biological activities. Studies have explored the effects of total phenylpropanoid glycosides from Ligustrum robustum, which include this compound, on lipid metabolism. chemfaces.com Research has shown that compounds such as acteoside, ligupurpuroside A, this compound, and ligupurpuroside D can inhibit lipid accumulation in cell models. chemfaces.com
Furthermore, the development of analytical methods to accurately quantify these compounds in biological matrices remains a key objective. cjnmcpu.comnih.gov This is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to any potential therapeutic application. The biosynthesis of these complex molecules is also an active area of research, with studies aiming to identify the enzymes and pathways involved in their production within the plant. researchgate.net The overarching goal of this research is to build a comprehensive understanding of the chemical, biological, and pharmacokinetic properties of this compound and its related compounds.
Compound Details
| Compound Name | Chemical Class | Botanical Source |
| This compound | Phenylethanoid Glycoside | Ligustrum robustum |
| Ligupurpuroside A | Phenylethanoid Glycoside | Ligustrum robustum |
| Ligupurpuroside B | Phenylethanoid Glycoside | Ligustrum robustum |
| Ligupurpuroside D | Phenylethanoid Glycoside | Ligustrum purpurascens |
| Acteoside | Phenylethanoid Glycoside | Ligustrum robustum, Ligustrum purpurascens |
| Osmanthuside B | Phenylethanoid Glycoside | Ligustrum robustum, Ligustrum purpurascens |
| Isoacteoside (B1238533) | Phenylethanoid Glycoside | Derived from acteoside |
| Ligurobustosides | Glycoside | Ligustrum robustum |
| Cosmosiin | Flavonoid Glycoside | Ligustrum robustum |
| Rhoifolin | Flavonoid Glycoside | Ligustrum robustum |
| Orlistat | ||
| L-(+)-ascorbic acid | ||
| Trolox |
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGBMGMUFKRLER-CMPWVXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Purification, and Structural Elucidation Methodologies for Ligupurpuroside C
Botanical Origin and Ethnobotanical Context of Ligupurpuroside C-Containing Species
This compound has been isolated from several plant species, most notably from the genus Ligustrum and specifically from Ligustrum robustum and Ligustrum purpurascens. researchgate.netnaturewillbio.com These plants are part of the Oleaceae family. medchemexpress.com In traditional Chinese medicine, certain species of Ligustrum are used to prepare "Kudingcha," a type of herbal tea. medchemexpress.comdcchemicals.commedchemexpress.com
The genus Ligularia, belonging to the Asteraceae family, is another source of related compounds and has a rich history in traditional medicine, particularly in China. researchgate.netportlandnursery.com Plants from this genus have been traditionally used to treat a variety of ailments including coughs, fever, and inflammation. researchgate.net For instance, Ligularia rumicifolia has been used by the Lhoba people in Tibet, where a boiled liquid of its roots is used to treat sore throats. springermedizin.de While not all species of Ligularia are confirmed to contain this compound, the ethnobotanical context of the genus highlights its importance in traditional healing practices. researchgate.netresearchgate.net
Advanced Chromatographic Techniques for the Isolation and Purification of this compound
The isolation and purification of this compound, like other phenylethanoid glycosides, involves a series of sophisticated chromatographic techniques to separate it from a complex mixture of plant constituents. iipseries.org
Countercurrent Chromatography (CCC) Methodologies
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and decomposition of sensitive compounds like glycosides. researchgate.net This method relies on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net
High-Speed Countercurrent Chromatography (HSCCC) Methodologies
High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to hold the stationary liquid phase while the mobile phase is pumped through. researchgate.net This results in a more efficient and rapid separation. HSCCC has been successfully employed for the preparative isolation and purification of various phenylethanoid glycosides. researchgate.net The selection of a suitable two-phase solvent system is crucial for successful separation, with the partition coefficient (K value) being a key parameter. researchgate.net For instance, a two-phase solvent system of ethyl acetate-n-butanol-ethanol-water has been used effectively for separating similar compounds. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) Methodologies
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the final purification of compounds like this compound. iipseries.orggrafiati.com It utilizes a solid stationary phase, typically silica (B1680970) gel or a bonded phase like C18, and a liquid mobile phase. iipseries.org The separation is based on the differential adsorption and partitioning of the analytes between the two phases. iipseries.org By scaling up the analytical HPLC method, larger quantities of the pure compound can be obtained. iipseries.org A study on the quantification of Ligupurpuroside B and C in rat plasma utilized a C18 column with a mobile phase of water (containing 0.01% formic acid) and methanol (B129727). cjnmcpu.comnih.gov
Other Chromatographic Separation Strategies
Initial extraction of phenylethanoid glycosides from plant material is typically done with polar solvents like methanol or ethanol (B145695). The crude extract is then often subjected to preliminary separation using techniques such as:
Size-Exclusion Chromatography (SEC): This method, also known as gel filtration chromatography, separates molecules based on their size. organomation.com Sephadex LH-20 is a common stationary phase used for this purpose, which helps in separating glycosidic from non-glycosidic compounds. organomation.com
Adsorption Chromatography: Column chromatography using adsorbents like silica gel or polyamide is frequently used for the initial fractionation of the crude extract. maas.edu.mm
Spectroscopic and Spectrometric Methodologies for Structural Elucidation of this compound
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. maas.edu.mmscribd.com
For this compound, the following methods are instrumental:
Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide information about its substructures. cjnmcpu.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. maas.edu.mm
¹H NMR provides information about the number and types of protons and their connectivity.
¹³C NMR reveals the number and types of carbon atoms in the molecule.
2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between different atoms and assemble the final structure. maas.edu.mm
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. maas.edu.mm
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, such as aromatic rings and conjugated systems, within the molecule.
The molecular formula of this compound has been reported as C₃₅H₄₂O₁₈, with a molecular weight of 742.67 g/mol . Its structure is characterized as a phenylethanoid glycoside containing a 2-(3,4-dihydroxyphenyl)ethyl group, a β-D-glucopyranoside unit, a 6-deoxy-α-L-mannopyranosyl (rhamnose) unit, and a 4-(3-(4-hydroxyphenyl)-2-propenoate) (p-coumaroyl) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the complex structure of this compound. researchgate.netresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are utilized to piece together the molecular puzzle.
¹H NMR spectra provide information on the chemical environment of protons, their multiplicity revealing adjacent protons, and their integration suggesting the number of protons. ¹³C NMR spectra, in turn, identify the number of unique carbon atoms and provide insights into their functional groups (e.g., carbonyls, olefins, and saturated carbons).
To establish the connectivity between protons and carbons, and to map out the spin systems within the molecule, a suite of 2D NMR techniques is employed. These experiments are crucial for assembling the various fragments of the molecule, such as the phenylethanoid aglycone and the sugar moieties, and for determining how they are linked together. While the full spectral data is detailed in dedicated phytochemical studies, the general approach allows for the complete assignment of all proton and carbon signals in the structure of this compound.
Mass Spectrometry (MS) Techniques (e.g., HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool used to determine the precise molecular formula of this compound. researchgate.netresearchgate.net This technique measures the mass-to-charge ratio of the ionized molecule with very high accuracy. The exact mass obtained from HR-ESI-MS allows for the calculation of a unique elemental composition, which is a critical step in the structural elucidation process. For this compound, the molecular formula has been determined to be C₃₅H₄₆O₁₇. biopurify.comchemmol.com
Below is a table summarizing the molecular formula and mass information for this compound:
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₃₅H₄₆O₁₇ | 738.74 |
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. researchgate.netresearchgate.netscience.gov The IR spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of different types of chemical bonds. In the case of a complex glycoside like this compound, the IR spectrum would typically reveal the presence of hydroxyl (-OH) groups, ester carbonyl (C=O) groups, aromatic rings (C=C), and ether linkages (C-O-C), all of which are characteristic features of phenylethanoid glycosides. science.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. For this compound, the UV-Vis spectrum is characteristic of the phenylethanoid and acyl groups present in its structure. researchgate.netresearchgate.netresearchgate.net The presence of substituted phenolic rings and cinnamoyl-type esters gives rise to distinct absorption maxima in the UV region, which helps to confirm the class of compound during the isolation and identification process.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute stereochemistry of chiral molecules like this compound. While specific CD data for this compound is not detailed in the provided abstracts, the use of CD analysis has been mentioned for determining the absolute configuration of other glycosides isolated in the same studies. researchgate.netresearchgate.net This suggests that such techniques are integral to the complete structural elucidation of these natural products, particularly for establishing the D/L configuration of the sugar units and the stereochemistry of any chiral centers in the aglycone.
X-ray Crystallography for Structural Confirmation of this compound and its Derivatives (if applicable)
Currently, there is no information available in the searched literature to indicate that X-ray crystallography has been used for the structural confirmation of this compound or its derivatives. researchgate.netscience.gov This technique, which provides the most definitive three-dimensional structure of a molecule, requires the formation of a high-quality single crystal. For complex, amorphous natural products like many glycosides, obtaining suitable crystals can be a significant challenge.
Biosynthetic Pathways and Genetic Insights into Ligupurpuroside C Production
Elucidation of Precursor Molecules in Ligupurpuroside C Biosynthesis (e.g., Tyrosine, Phenylalanine, Caffeic Acid)
The molecular scaffold of this compound is assembled from precursors derived from the shikimate pathway. vulcanchem.com This central metabolic route in plants and microorganisms provides the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the foundational building blocks for the vast array of phenolic compounds, including PhGs. researchgate.netresearchgate.net
The biosynthesis of the hydroxytyrosol (B1673988) moiety of PhGs is initiated from L-tyrosine, while the caffeoyl group is derived from L-phenylalanine through the general phenylpropanoid pathway. researchgate.net In this pathway, phenylalanine is first converted to cinnamic acid. vulcanchem.com Subsequent hydroxylations lead to the formation of caffeic acid, which is a key precursor for the acyl moiety in many PhGs, including this compound. vulcanchem.com The assembly of these precursors onto a sugar backbone is a hallmark of PhG biosynthesis.
Table 1: Key Precursor Molecules in Phenylethanoid Glycoside Biosynthesis
| Precursor Molecule | Originating Pathway | Role in this compound Structure |
| L-Tyrosine | Shikimate Pathway | Forms the hydroxytyrosol aglycone. researchgate.net |
| L-Phenylalanine | Shikimate Pathway | Precursor to the caffeoyl acyl group. researchgate.net |
| Caffeic Acid | Phenylpropanoid Pathway | Acts as the acyl donor in the final esterification steps. vulcanchem.com |
Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis (e.g., Glycosyltransferases, Acyltransferases)
The assembly of this compound from its precursors is orchestrated by a series of specific enzymes, primarily belonging to the glycosyltransferase (UGT) and acyltransferase families. While the complete pathway for this compound is still under investigation, studies on closely related PhGs, such as Ligupurpuroside B and verbascoside (B1683046), have shed light on the key enzymatic steps. researchgate.netacs.org
The process involves sequential glycosylation and acylation steps. Key enzyme classes involved are:
Glycosyltransferases (UGTs): These enzymes are responsible for attaching sugar moieties to the aglycone and elongating the sugar chain. For instance, in the biosynthesis of Ligupurpuroside B in Ligustrum robustum, three specific UGTs have been characterized:
UGT85AF8: A tyrosol glucosyltransferase that catalyzes the formation of salidroside (B192308) from tyrosol. acs.org
UGT79G7: An osmanthuside A 1,3-rhamnosyltransferase. acs.org
UGT79A19: An osmanthuside B 1,4-rhamnosyltransferase. acs.org These enzymes sequentially convert osmanthuside A into Ligupurpuroside B, highlighting the specific and ordered nature of the glycosylation steps. acs.org
Acyltransferases: These enzymes catalyze the transfer of an acyl group, such as the caffeoyl group, from a donor molecule to the sugar core. This esterification is a critical step in the formation of the final PhG structure. vulcanchem.com For example, a BAHD acyltransferase (SHCT) has been identified as catalyzing the regioselective acylation of salidroside to form osmanthuside A in the verbascoside pathway. researchgate.net
Table 2: Characterized Enzymes in the Biosynthesis of Related Phenylethanoid Glycosides
| Enzyme Name | Enzyme Class | Function | Source Organism | Reference |
| UGT85AF8 | Glycosyltransferase | Catalyzes the formation of salidroside from tyrosol. | Ligustrum robustum | acs.org |
| UGT79G7 | Glycosyltransferase | 1,3-rhamnosyltransferase acting on osmanthuside A. | Ligustrum robustum | acs.org |
| UGT79A19 | Glycosyltransferase | 1,4-rhamnosyltransferase acting on osmanthuside B. | Ligustrum robustum | acs.org |
| SiAT1 | Acyltransferase | Salidroside hydroxycinnamoyltransferase. | Sesamum indicum | researchgate.netresearchgate.net |
Molecular Biology and Genetic Engineering Approaches for Biosynthesis Pathway Modulation (e.g., Heterologous Production)
Genetic engineering offers a powerful set of tools to modify the biosynthetic pathway of this compound, either to increase its yield in the native plant or to produce it in a microbial host (heterologous production). mmerevise.co.ukwikipedia.org This involves the identification, isolation, and transfer of the relevant biosynthetic genes into a suitable production organism. savemyexams.com
Significant progress has been made in the heterologous production of related PhGs. For example, the complete biosynthetic pathways for osmanthuside B, verbascoside, and Ligupurpuroside B have been successfully reconstituted in Escherichia coli. researchgate.netresearchgate.net This was achieved by co-expressing a suite of genes encoding the necessary enzymes, often housed in multiple plasmids like pET-28a, pCDFDuet-1, and pACYCDuet-1. researchgate.net
Furthermore, the production of salidroside, a key intermediate, has been engineered in both the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana through the transgenic expression of the required biosynthetic genes from Rhodiola. researchgate.net These successes demonstrate the feasibility of using molecular biology to modulate and reconstruct complex plant natural product pathways in heterologous systems, a strategy that holds great promise for the sustainable production of this compound. researchgate.net The development of species-specific expression vectors is a key strategy in these genetic engineering efforts. frontiersin.org
Metabolic Flux Analysis in this compound-Producing Organisms
Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgvanderbilt.edu By using isotopic tracers, such as ¹³C-labeled glucose, researchers can track the flow of carbon atoms through the metabolic network and determine the in vivo rates of different pathways. vanderbilt.edunih.gov This provides a detailed map of cellular metabolism, highlighting the efficiency of precursor supply and identifying potential bottlenecks in a biosynthetic pathway. wikipedia.orgvanderbilt.edu
Transcriptomic and Proteomic Studies Related to this compound Production
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are essential 'omics' technologies for understanding the molecular underpinnings of natural product biosynthesis. isaaa.org These approaches provide a global snapshot of gene expression and protein abundance, respectively, under specific conditions, which can help identify the genes and enzymes involved in a particular biosynthetic pathway. biorxiv.orgnih.gov
In the context of PhGs, transcriptome mining has been a particularly fruitful strategy. By comparing the transcriptomes of different tissues or plants known to produce high levels of these compounds, researchers have successfully identified candidate genes encoding key biosynthetic enzymes like UGTs and acyltransferases. researchgate.net For instance, RNA-seq datasets from Ligustrum robustum, the plant source of this compound, have been analyzed alongside those from other PhG-producing plants to pinpoint candidate genes. researchgate.net
A study investigating the effects of acteoside, a related PhG from L. robustum, on lipid metabolism in HepG2 cells utilized RNA-seq to reveal changes in gene expression. frontiersin.org This study found that phenylethanoid glycosides, including this compound, could significantly affect metabolic pathways, and the transcriptomic data identified key genes in steroid biosynthesis (e.g., Dhcr7, Lss, Fdft1) that were downregulated. frontiersin.org While not a direct study of this compound biosynthesis, it demonstrates the power of transcriptomics to link these compounds to metabolic regulation. Integrated transcriptomic and proteomic analyses have been used in other plants to successfully identify differentially expressed genes and proteins involved in the biosynthesis of other complex metabolites, providing a roadmap for future studies on this compound. researchgate.netnih.gov
Preclinical Pharmacological Activities and Underlying Mechanistic Investigations of Ligupurpuroside C
Anti-inflammatory Activities and Molecular Mechanisms
Ligupurpuroside C, a phenylethanoid glycoside, has been identified as a compound with potential anti-inflammatory properties. ontosight.ai Its mechanisms of action are rooted in its ability to modulate key components of the inflammatory cascade. Phenylethanoid glycosides as a class are recognized for their anti-inflammatory effects, which involve the inhibition of various pro-inflammatory mediators and signaling pathways. scispace.com The anti-inflammatory capacity of these compounds is a significant area of pharmacological research. ontosight.aiscispace.com
This compound and related phenylethanoid glycosides exert their anti-inflammatory effects by targeting crucial inflammatory mediators. cellmolbiol.orgresearchgate.net The nuclear factor-κB (NF-κB) pathway is a primary regulator of inflammatory responses, controlling the expression of genes involved in immunity and inflammation. mdpi.comnih.govoncotarget.com Activation of NF-κB is a pivotal step in the inflammatory process, leading to the transcription of pro-inflammatory genes. oncotarget.com Compounds that inhibit NF-κB activation can effectively suppress the inflammatory cascade. cellmolbiol.org
Other key enzymes in the inflammatory process are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comjmb.or.kr Under inflammatory conditions, the expression of iNOS and COX-2 increases, leading to the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory biomolecules. mdpi.com The inhibition of COX-2 and iNOS expression or activity is a common strategy for anti-inflammatory therapies. mdpi.commedchemexpress.com Phenylpropanoids have been shown to inhibit the gene expression of COX-2 and the production of NO, highlighting a potential mechanism for this compound. cellmolbiol.org
Table 1: Modulation of Inflammatory Mediators by Phenylpropanoid Glycosides
| Mediator | Role in Inflammation | Observed Effect of Related Compounds | Citations |
|---|---|---|---|
| NF-κB | Key transcription factor for pro-inflammatory genes. | Inhibition of activation and transcriptional activity. | cellmolbiol.orgresearchgate.net |
| COX-2 | Enzyme responsible for prostaglandin (B15479496) synthesis at inflammation sites. | Inhibition of gene expression. | cellmolbiol.org |
| iNOS | Enzyme that produces nitric oxide (NO), a pro-inflammatory mediator. | Inhibition of gene expression and NO production. | cellmolbiol.org |
A significant aspect of the anti-inflammatory activity of this compound involves the suppression of pro-inflammatory cytokines. ontosight.ai Cytokines are small proteins that are crucial for cell signaling during immune responses. thermofisher.com Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). oncotarget.comthermofisher.com These molecules are secreted by immune cells like macrophages and T-cells in response to pathogens or cell damage. thermofisher.comoap-lifescience.org
TNF-α is a major cytokine that drives systemic inflammation. thermofisher.com IL-1β is another potent pro-inflammatory cytokine that stimulates the synthesis of other inflammatory mediators like IL-6 and COX-2. oap-lifescience.orgnih.gov IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory roles, but it is a key driver of the acute phase response during inflammation. thermofisher.comoap-lifescience.org Studies show that various natural compounds can inhibit the production of TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). jfda-online.comfrontiersin.orgdovepress.com The ability of this compound to inhibit these cytokines suggests it can disrupt the signaling loop that perpetuates the inflammatory state. ontosight.ai
The anti-inflammatory effects of compounds like this compound are mediated through the modulation of complex intracellular signaling pathways. nih.govjmb.or.kr The NF-κB and mitogen-activated protein kinase (MAPK) pathways are central to the initiation and regulation of inflammation. oncotarget.comjmb.or.krmdpi.com Inflammatory stimuli, such as LPS, activate these pathways, leading to the production of inflammatory mediators. oncotarget.commdpi.com
The MAPK pathway includes three major kinases: ERK, JNK, and p38. jmb.or.kr Activation of these kinases through phosphorylation leads to the activation of transcription factors that drive the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. jmb.or.kr Natural products often exert their anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins. jmb.or.kr Similarly, the NF-κB pathway is triggered by inflammatory cytokines and microbial products, leading to the release of NF-κB to the nucleus where it activates gene expression. oncotarget.com Inhibition of this pathway can occur at various points, such as preventing the degradation of its inhibitor, IκB. nih.gov The modulation of these pathways is a key mechanism for the anti-inflammatory activity of phenylethanoid glycosides. researchgate.net
The investigation of the anti-inflammatory properties of compounds like this compound relies on various established research models. mdpi.comaccscience.com In vitro models are essential for initial screening and mechanistic studies and often involve cell cultures. mdpi.comresearchgate.net A common model uses macrophage cell lines, such as RAW 264.7, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.comjmb.or.krdovepress.com In this model, researchers can measure the production of inflammatory mediators like NO, prostaglandins, and cytokines in the presence and absence of the test compound to assess its inhibitory effects. mdpi.commedchemexpress.com
Ex vivo models bridge the gap between in vitro and in vivo studies. mdpi.comresearchgate.net These models use tissues or cells taken from an organism, allowing for the study of cellular responses in a more physiologically relevant context. researchgate.net For example, whole blood from healthy volunteers can be stimulated with LPS ex vivo to measure cytokine production. nih.gov This approach helps to evaluate the potential anti-inflammatory effects of a compound on human cells. nih.gov Other ex vivo models may use isolated skin or other tissues to study inflammatory responses and the efficacy of topical anti-inflammatory agents. mdpi.comresearchgate.net
Cellular Signaling Pathways in Anti-inflammatory Responses
Antioxidant Activities and Cellular Mechanisms
This compound is recognized for its antioxidant activity, a property common to many phenylethanoid glycosides. ontosight.airesearchgate.net This activity is crucial as oxidative stress, caused by an imbalance between the production of reactive species and the body's ability to neutralize them, is closely linked to inflammation and various chronic diseases. nih.gov The chemical structure of this compound, featuring multiple hydroxyl groups, contributes to its potential to neutralize harmful reactive species. ontosight.ai
The primary mechanism of the antioxidant activity of this compound is its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). ontosight.aiscience.gov ROS (e.g., superoxide (B77818) radicals, hydrogen peroxide) and RNS are produced during normal metabolic processes. nih.govregulations.gov However, their overproduction during inflammation or exposure to toxins can lead to significant cellular damage, including lipid peroxidation, protein damage, and DNA mutations. nih.govregulations.gov
Phenylethanoid glycosides are known to be potent free radical scavengers. researchgate.netresearchgate.net They can directly donate a hydrogen atom or an electron to neutralize these reactive species, thus preventing them from damaging cellular components. researchgate.netresearchgate.net The antioxidant activity of related compounds has been shown to be comparable to that of established antioxidants. researchgate.net This scavenging ability helps to mitigate oxidative stress, which in turn can reduce inflammation, as ROS and RNS can also act as signaling molecules that promote inflammatory pathways. researchgate.net
Table 2: Antioxidant Mechanisms of this compound and Related Compounds
| Activity | Target Species | Mechanism | Citations |
|---|---|---|---|
| Antioxidant | General Oxidative Stress | Inhibition of lipid accumulation, prevention of LDL oxidation. | researchgate.nettargetmol.comchemfaces.com |
| Radical Scavenging | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS). | Direct neutralization of free radicals. | ontosight.aiscience.govresearchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acteoside |
| Isoacteoside (B1238533) |
| (-)-epicatechin gallate |
| Nitric oxide |
| Prostaglandins |
| Lipopolysaccharide |
Activation of Endogenous Antioxidant Systems (e.g., Nrf2/ARE pathway, HO-1)
While direct studies on this compound are limited, research into the broader class of phenylethanoid glycosides (PhGs) provides significant insight into their potential mechanisms for activating endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Activation of Nrf2 leads to the transcription of numerous protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govmdpi.com
Preclinical investigations on various PhGs, such as acteoside, isoacteoside, echinacoside (B191147), and salidroside (B192308), have demonstrated their capacity to trigger the nuclear translocation of Nrf2. nih.gov This activation appears to be mediated by the interaction of PhGs with Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.gov By binding to Keap1, PhGs may disrupt the Keap1-Nrf2 complex, allowing Nrf2 to accumulate in the nucleus and initiate the transcription of antioxidant genes. nih.gov
Studies on PhGs from Callicarpa kwangtungensis and Paraboea martinii have shown that treatment with these compounds leads to the upregulation of HO-1 and other Nrf2-dependent enzymes like glutamate-cysteine ligase catalytic subunit (GCLC). frontiersin.orgtandfonline.comnih.gov For instance, in A549 cells subjected to TNF-α-induced damage, PhGs such as poliumoside, acteoside, and forsythiaside B enhanced the activation of Nrf2 and increased mRNA levels of HO-1, NQO1, and GCLC. frontiersin.orgnih.gov Similarly, PhGs protected PC12 cells from hydrogen peroxide-induced injury by upregulating HO-1 expression. tandfonline.com The neuroprotective effects of several PhGs against H2O2-induced apoptosis in PC12 cells were significantly diminished when Nrf2 was silenced or when HO-1 was inhibited, confirming the critical role of the Nrf2/ARE pathway in their antioxidant activity. nih.gov These findings collectively suggest that a likely, though not directly confirmed, mechanism for the antioxidant activity of this compound involves the activation of the Nrf2/HO-1 pathway.
Inhibition of Lipid Peroxidation and Protein Carbonylation
Lipid peroxidation is a key manifestation of oxidative damage, where free radicals attack lipids, leading to cellular membrane damage and the generation of reactive byproducts. researchgate.net The antioxidant potential of this compound suggests it may inhibit this process. Research on the crude glycoside fraction from Ligustrum purpurascens, the plant from which this compound is isolated, demonstrated strong protective effects against the copper-mediated oxidation of human low-density lipoprotein (LDL). capes.gov.brnih.govresearchgate.net Furthermore, specific phenylethanoid glycosides like acteoside and ligupurpuroside A, which are structurally related to this compound, were effective in preventing peroxyl free radical-induced oxidation. nih.govresearchgate.net Studies on other PhGs, such as acteoside, have also shown an ability to attenuate carbon tetrachloride-induced lipid peroxidation, highlighting a potential hepatoprotective mechanism. researchgate.net
Protein carbonylation is another irreversible oxidative modification that can lead to the loss of protein function and is considered a marker of severe oxidative stress. nih.gov It can be induced directly by reactive oxygen species or through secondary reactions with byproducts of lipid peroxidation. mdpi.com Although the inhibition of lipid peroxidation by related compounds suggests a potential role for this compound in mitigating downstream damage, direct preclinical evidence on its ability to inhibit protein carbonylation is not available from the reviewed search results.
Cellular Assays for Oxidative Stress Modulation (e.g., AAPH-induced hemolysis)
A common cellular assay to evaluate the antioxidant activity of a compound against peroxyl radicals is the 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced hemolysis test. sinica.edu.twresearchgate.net In this ex vivo model, AAPH thermally decomposes to generate peroxyl radicals, which attack the polyunsaturated fatty acids in red blood cell (RBC) membranes, leading to lipid peroxidation and eventual hemolysis (the rupture of RBCs). researchgate.netmdpi.com The ability of an antioxidant compound to delay or inhibit this hemolysis provides a measure of its protective capacity against radical-induced membrane damage. mdpi.com
While specific data for this compound in this assay are not available in the provided search results, studies on structurally similar phenylethanoid glycosides have demonstrated significant protective effects. For example, 2'-acetylacteoside, isolated from Cistanche deserticola, was shown to inhibit AAPH-induced hemolysis in isolated rat RBCs in a concentration-dependent manner. caymanchem.com Similarly, acteoside and isoacteoside demonstrated inhibitory activity against AAPH-mediated hemolysis. sinica.edu.tw Extracts from Brandisia hancei, rich in phenylethanoid glycosides, also protected erythrocytes from AAPH-induced hemolysis. researchgate.net These findings indicate that the AAPH-induced hemolysis assay is a relevant model for assessing the membrane-protective antioxidant effects of this class of compounds, and it is plausible that this compound would exhibit similar activity.
Antitumor and Anticancer Activities and Molecular Targets
Phenylethanoid glycosides (PhGs), the class of natural compounds to which this compound belongs, are recognized for a variety of physiological functions, including antitumor activities. researchgate.net Preclinical studies have shown that PhGs can inhibit the growth of various cancer cells, suggesting their potential as anticancer agents. researchgate.netnih.gov The anticancer mechanisms are multifaceted and can involve the induction of programmed cell death (apoptosis), inhibition of cancer cell growth, and suppression of processes that lead to cancer spread. researchgate.netmdpi.comljmu.ac.uk
Induction of Apoptosis in Cancer Cell Lines
Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. frontiersin.org A key strategy in cancer therapy is to trigger apoptosis in tumor cells. frontiersin.org While direct studies on this compound are sparse, extensive research on other PhGs demonstrates that apoptosis induction is a primary mechanism of their anticancer action. nih.govnih.gov
Studies on PhGs from Cistanche species have shown they induce apoptosis in various cancer cells, including T-cell lymphoma, esophageal cancer (Eca-109 cells), and melanoma (B16-F10 cells). nih.govspandidos-publications.comjcancer.org This apoptosis is often mediated through the mitochondria-dependent (intrinsic) pathway. spandidos-publications.comjcancer.org Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. ljmu.ac.ukjcancer.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. spandidos-publications.comjcancer.org Released cytochrome c then activates a cascade of cysteine proteases known as caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptotic death. frontiersin.orgspandidos-publications.com For example, water-soluble PhGs from Cistanche tubulosa were found to activate caspase-3, -7, and -9 in Eca-109 cells. spandidos-publications.com This body of evidence strongly suggests that a likely, though unconfirmed, anticancer mechanism of this compound involves the induction of apoptosis in cancer cells via the mitochondrial pathway.
Inhibition of Cell Proliferation and Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. mdpi.comprogen.com Therefore, inhibiting proliferation and inducing cell cycle arrest are crucial targets for anticancer drugs. amegroups.org
This compound has demonstrated direct anti-proliferative effects against several cancer cell lines in preclinical screening. The half-maximal effective concentration (EC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound against three cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | EC₅₀ (µM) |
|---|---|---|
| MK-1 | Human gastric adenocarcinoma | 49 |
| HeLa | Human cervical cancer | 49 |
| B16F10 | Mouse melanoma | 11 |
Data sourced from a screening study of plant extracts. mdpi.com
The cell cycle is a series of phases (G1, S, G2, M) that cells go through to divide and replicate. progen.com Inducing an arrest at specific checkpoints (e.g., G0/G1 or G2/M) can halt proliferation and may lead to apoptosis. mdpi.commedsci.org While specific data on this compound inducing cell cycle arrest are not available in the reviewed literature, studies on other PhGs suggest this is a plausible mechanism. For instance, water-soluble PhGs from Cistanche tubulosa were found to induce cell cycle arrest in esophageal cancer cells. spandidos-publications.com Similarly, isoverbascoside, a related PhG, inhibits gastric cancer cell proliferation by causing G0/G1 arrest. mdpi.com These findings suggest that the anti-proliferative activity of this compound observed in cell viability assays may be attributable, at least in part, to the induction of cell cycle arrest.
Anti-Angiogenic and Anti-Metastatic Effects (if applicable in preclinical models)
For tumors to grow beyond a small size and to spread to distant organs (metastasize), they must develop a new blood supply through a process called angiogenesis. nih.gov Metastasis is the primary cause of cancer-related mortality. cellmolbiol.org Therefore, compounds with anti-angiogenic and anti-metastatic properties are of significant interest in cancer therapy.
Currently, there is no direct preclinical data from the search results detailing the anti-angiogenic or anti-metastatic effects of this compound specifically. However, research on related phenylethanoid glycosides indicates potential in these areas. Animal studies have suggested that PhGs can suppress angiogenesis. researchgate.net For example, extracts from plants rich in PhGs have been shown to have anti-angiogenic effects. nih.gov
In terms of metastasis, acteoside, a widely studied PhG, has demonstrated anti-metastatic activity in a preclinical mouse model. cellmolbiol.orgjst.go.jpnih.gov In this model, administration of acteoside to mice injected with B16 melanoma cells significantly prolonged survival time, suggesting a suppressive effect on the formation of lung metastases. jst.go.jpnih.gov These findings for related compounds suggest that the potential anti-angiogenic and anti-metastatic activities of this compound warrant future investigation.
In Vitro Cancer Models and Preclinical Xenograft Studies
The anticancer potential of this compound is primarily inferred from studies on extracts of plants in which it is a constituent, such as Ilex kudingcha. These extracts have demonstrated inhibitory effects on cancer cell proliferation in various in vitro models. cjnmcpu.com For example, an extract from Ilex kudingcha C.J. Tseng was shown to exert anticancer activities in MCF-7 human breast adenocarcinoma cells. cjnmcpu.com The use of in vitro cancer models, ranging from 2D cell monolayers to more complex 3D spheroids and organoids, is a crucial first step in screening for potential antitumor drugs. mdpi.com These models allow for the investigation of specific cellular processes like proliferation, apoptosis, and migration. nih.govnih.gov
While specific in vitro studies focusing solely on this compound are not widely reported, the activity of the extracts suggests that their constituent compounds are bioactive. For instance, studies on various cancer cell lines, including those for digestive cancers like HepG2 (hepatocellular carcinoma), MKN45 (gastric carcinoma), and SW742 (colon adenocarcinoma), have shown that extracts from other natural sources can inhibit cancer cell survival in a dose-dependent manner. brieflands.com Vitamin C, another antioxidant compound, has been shown to inhibit the growth of a large panel of cancer cell lines, with an average IC50 of 1.7 ± 0.4 mM. elifesciences.org
Preclinical xenograft studies, where human tumor cells are implanted into immunodeficient mice, represent the next step in evaluating therapeutic efficacy in vivo. cgoncology.comharvard.edu These models, including patient-derived xenografts (PDX), are considered more clinically relevant as they can better preserve the characteristics of the original tumor. mdpi.comharvard.edu Currently, there is a lack of published preclinical xenograft studies specifically investigating the effects of isolated this compound. However, studies on oncolytic viruses like CG0070 have demonstrated significant antitumor efficacy in bladder cancer xenograft models, showcasing the utility of this approach for evaluating novel cancer therapies. cgoncology.com The absence of such data for this compound underscores a gap in the current research landscape.
Table 2: Examples of In Vitro Cancer Models and Findings for Related Extracts
| Cell Line | Cancer Type | Compound/Extract | Key Finding | Citation |
| MCF-7 | Breast Adenocarcinoma | Ilex kudingcha C.J. Tseng Extract | Exerted anticancer activities | cjnmcpu.com |
| Various | Pan-cancer | Vitamin C | Inhibited cell growth with an average IC50 of 1.7 mM | elifesciences.org |
| Multiple | Digestive Cancers | Cyrtopodion scabrum Extract | Dose-dependent inhibition of cell survival | brieflands.com |
Neuroprotective Activities and Mechanistic Elucidation
Extracts from plants rich in phenolic glycosides, including this compound, have demonstrated significant neuroprotective activities in various experimental models. researchgate.netresearchgate.net The primary sources studied, Ligustrum robustum and Ilex kudingcha, are used in traditional medicine for conditions that align with neuroprotective functions, such as treating headaches and inflammatory diseases. nih.govspandidos-publications.com The neuroprotective effects of these plant extracts are believed to stem from a combination of their antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govexplorationpub.com
Research indicates that these extracts can ameliorate neuronal damage from events like cerebral ischemia, reduce cognitive deficits in models of neurodegenerative diseases, and protect against excitotoxicity. nih.govresearchgate.netias.ac.in For example, an ethanol (B145695) extract of Ilex latifolia was found to significantly reduce brain infarction, edema, and cell death in a rat model of middle cerebral artery occlusion (MCAO). nih.gov Similarly, an extract from Ilex kudingcha attenuated cognitive deficits in an olfactory bulbectomized mouse model of Alzheimer's disease and reduced the expression of amyloid precursor protein (APP) in a Drosophila model. researchgate.net
Mitigation of Neuroinflammation and Oxidative Stress in Neuronal Models
A key mechanism underlying the neuroprotective activity of this compound-containing extracts is the dual mitigation of neuroinflammation and oxidative stress, two interconnected processes central to the pathology of neurodegenerative diseases. frontiersin.orgsemanticscholar.org
Anti-Neuroinflammatory Effects: Extracts from Ilex kudingcha and Ligustrum lucidum have been shown to exert potent anti-inflammatory effects. In a mouse model of ulcerative colitis, an Ilex kudingcha extract decreased the levels and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). spandidos-publications.com It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. spandidos-publications.com Similarly, extracts from Fructus ligustri lucidi potently inhibit neuroinflammation in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, which are the primary immune cells of the brain. nih.gov This anti-neuroinflammatory action is crucial, as chronic microglial activation contributes to neuronal damage. scielo.brfrontiersin.orgmdpi.commdpi.com
Antioxidant and Cytoprotective Effects: The antioxidant capacity of these extracts is well-documented. researchgate.netnih.gov In a model of ischemic injury, an Ilex latifolia extract prevented the depletion of the endogenous antioxidant glutathione (B108866) and inhibited lipid peroxidation. nih.gov A polyphenol extract from Ligustrum robustum demonstrated significant cytoprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in Caco-2 cells. nih.govdntb.gov.ua The extract reduced levels of reactive oxygen species (ROS) and malondialdehyde (a marker of lipid peroxidation) while increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govdntb.gov.ua Mechanistically, this protection was linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. nih.govdntb.gov.ua This pathway is a key target for neuroprotection against oxidative stress-induced neuronal damage. nih.gov
Table 3: Mitigation of Neuroinflammation and Oxidative Stress by Plant Extracts
| Model | Plant Extract | Key Mechanistic Findings | Citation |
| DSS-induced Colitis (mice) | Ilex kudingcha | Decreased TNF-α, IL-1β, IL-6; Inhibited iNOS, COX-2 mRNA | spandidos-publications.com |
| MCAO/Reperfusion (rats) | Ilex latifolia | Inhibited lipid peroxidation; Prevented glutathione depletion | nih.gov |
| H₂O₂-induced Stress (Caco-2 cells) | Ligustrum robustum | Reduced ROS; Increased SOD, CAT, GSH-Px activity; Activated Nrf2 pathway | nih.govdntb.gov.ua |
| LPS-stimulated BV2 Microglia | Fructus ligustri lucidi | Inhibited NO and PGE2 production; Reduced TNF-α and IL-6 secretion | nih.gov |
Modulation of Neurotrophic Factors and Synaptic Plasticity
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and the regulation of synaptic plasticity, which is the cellular basis for learning and memory. nih.govwikipedia.org Dysregulation of BDNF signaling is implicated in numerous neurodegenerative diseases. nih.govmdpi.commdpi.com While direct evidence of this compound modulating BDNF is not yet established, studies on related plant extracts suggest a potential role in supporting synaptic health.
An extract from Ilex kudingcha was shown to significantly increase the number of synaptic boutons in the neuromuscular junctions of a Drosophila rugose mutant, a model with traits resembling human Autism Spectrum Disorders. nih.gov This finding points towards a positive influence on synaptogenesis or synaptic stability. The study also suggested that the ameliorative effects on behavior might be mediated through the dopaminergic system. nih.gov
The activation of neurotrophin receptors, like TrkB for BDNF, triggers downstream signaling cascades including the PI3K/Akt and MAPK pathways, which promote cell survival and plasticity. mdpi.commdpi.com Some natural compounds have been shown to influence these systems. For example, the S1P receptor agonist fingolimod, used for multiple sclerosis, has been shown to increase brain BDNF levels and protect against excitotoxicity in neuronal cultures. explorationpub.com Certain flavonoids have also been found to activate BDNF signaling. mdpi.com While the specific interaction of this compound with BDNF or its TrkB receptor remains an area for future investigation, its presence in neuroprotective plant extracts suggests it may contribute to an environment that supports synaptic function and neuronal resilience. explorationpub.comfrontiersin.org
Inhibition of Apoptotic Pathways in Neuronal Injury Models
Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unnecessary cells, but its dysregulation contributes significantly to neuronal loss in acute injuries like stroke and in chronic neurodegenerative diseases. core.ac.ukfrontiersin.org A key mechanism of the neuroprotection offered by extracts containing this compound is the inhibition of apoptotic signaling cascades.
In a rat model of cerebral ischemia-reperfusion injury, treatment with an Ilex latifolia extract significantly inhibited the expression of pro-apoptotic proteins while increasing the levels of anti-apoptotic proteins. nih.gov This modulation of the apoptotic machinery directly contributed to the reduction in neuronal death observed in the study. nih.gov Apoptotic pathways in neurons are often triggered by oxidative stress and involve the activation of a cascade of enzymes called caspases, particularly caspase-3, which is a central executioner of cell death. frontiersin.orgnih.gov The release of cytochrome c from mitochondria is a critical step that initiates the activation of this caspase cascade. mdpi.com
The anti-apoptotic effects of natural compounds are often linked to the activation of pro-survival signaling pathways. For example, flavanones have been shown to protect cortical neurons from oxidative stress-induced apoptosis by activating the Akt and ERK1/2 pathways. nih.gov This activation leads to the inhibitory phosphorylation of pro-apoptotic proteins like Bad and ASK1, thereby preventing the downstream activation of caspases. nih.gov Similarly, the LRP1 receptor promotes neuronal survival by activating the Akt pathway, which suppresses caspase-3 activation. nih.gov Extracellular ubiquitin has also been shown to protect neurons by enhancing autophagy and inhibiting mitochondrial apoptotic pathways, an effect potentially linked to the inhibition of the PI3K/Akt/mTOR pathway. e-neurospine.org These findings suggest that the anti-apoptotic effects of this compound-containing extracts are likely mediated through the modulation of these critical survival and death signaling pathways.
Table 4: Evidence for Anti-Apoptotic Mechanisms
| Model System | Compound/Extract | Key Anti-Apoptotic Finding | Citation |
| Ischemia/Reperfusion (rats) | Ilex latifolia Extract | Inhibited pro-apoptotic proteins, increased anti-apoptotic proteins | nih.gov |
| Cortical Neurons (mice) | Flavanones | Activated pro-survival Akt and ERK1/2 pathways, inhibiting caspases | nih.gov |
| Primary Neurons | LRP1 Receptor | Mediated anti-apoptotic function by activating the Akt survival pathway | nih.gov |
| Spinal Cord Injury (in vivo/in vitro) | Extracellular Ubiquitin | Inhibited mitochondrial apoptotic pathways | e-neurospine.org |
In Vitro and Ex Vivo Models for Neurodegenerative Research
To investigate the mechanisms of neurodegeneration and screen for potential therapeutic agents like this compound, researchers utilize a variety of in vitro and ex vivo models. emulatebio.com These models range from immortalized cell lines and primary neuronal cultures to more complex 3D organoids and brain slice cultures, which better recapitulate the cellular environment of the brain. mdpi.com
Extracts from Ilex kudingcha have been evaluated in several such models. For instance, the extract's effects on cognitive and behavioral deficits were studied in an olfactory bulbectomized (OBX) mouse model, which is used to investigate aspects of Alzheimer's disease. researchgate.net In this in vivo model, the extract was shown to improve short-term and long-term memory disturbances. researchgate.net Furthermore, the extract's impact on synaptic structure was assessed in a Drosophila melanogaster (fruit fly) model, where it increased synaptic bouton numbers. nih.gov The use of these organismal models allows for the assessment of complex behavioral and neuroanatomical outcomes.
In vitro cell lines, such as the BV-2 microglial line, are frequently used to study neuroinflammation and screen for anti-inflammatory compounds. scielo.brmdpi.commdpi.com Studies on extracts from Fructus ligustri lucidi and other plants have used this model to show inhibition of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. nih.govscielo.br For studying oxidative stress, cell lines like the human Caco-2 line have been used to demonstrate the cytoprotective effects of Ligustrum robustum extracts. nih.govdntb.gov.ua While these are not neuronal cells, they provide a robust system for elucidating antioxidant mechanisms, such as the activation of the Nrf2 pathway, which are highly relevant to neuroprotection. nih.gov The development of more advanced models, such as organ-on-a-chip technology, aims to create even more human-relevant microenvironments for studying the interplay between different cell types in both cancer and neurodegeneration. emulatebio.com
Immunomodulatory Activities and Cellular Processes
Research on crude PhG extracts from Ligustrum purpurascens has shown a significant enhancement of immune functions in animal models. researchgate.net These effects include an increase in serum hemolysin antibody levels, improved phagocytic activity of macrophages, enhanced splenocyte antibody production, and boosted Natural Killer (NK) cell activity. researchgate.net Macrophages and NK cells are key components of the innate immune system, providing a first line of defense against infections. tmrjournals.com Their activation by PhGs suggests a strengthening of this initial immune barrier. researchgate.nettmrjournals.com
Furthermore, PhGs can influence the adaptive immune system. Studies have indicated that these compounds can promote the proliferation and differentiation of T-cells and B-cells. researchgate.netnih.gov This is a critical process for developing a targeted and memory-based immune response to specific pathogens. The mechanism behind this is thought to be related to the gene-regulating effects of these compounds. researchgate.netnih.gov For instance, the related phenylethanoid glycoside, acteoside, has been found to increase the production of interferon-gamma (IFN-γ) in mouse lymphocytes, a key cytokine in the immune response. researchgate.net
The cellular processes influenced by these compounds are complex. They can modulate signaling pathways within immune cells that govern their activation, proliferation, and function. mdpi.com While the precise signaling cascades directly targeted by this compound are still under investigation, the broader class of PhGs is known to interact with various cellular components to exert their immunomodulatory effects. scispace.commdpi.com
**Table 1: Investigated Immunomodulatory Activities of Phenylethanoid Glycosides from *Ligustrum purpurascens***
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Serum Hemolysin Antibody Production | Mice | Increased haemagglutination titre | researchgate.net |
| Macrophage Phagocytosis | Mice | Significant increase in MΦ phagocytosis of chicken RBCs | researchgate.net |
| Splenocyte Antibody Production | Mice | Significant increase at doses of 440 mg/kg and 1.32 g/kg | researchgate.net |
| Natural Killer (NK) Cell Activity | Mice | Significant increase at doses of 440 mg/kg and 1.32 g/kg | researchgate.net |
| T-cell and B-cell Differentiation | In vitro/In vivo | Enhanced differentiation and proliferation | researchgate.netnih.gov |
| Interferon-gamma (IFN-γ) Production | Mouse Lymphocytes | Acteoside increased production in a dose-dependent manner | researchgate.net |
Other Emerging Biological Activities and Preliminary Mechanistic Insights (e.g., hypolipidemic, anti-diabetic, anti-viral, hepatoprotective, lipase (B570770) inhibition)
Beyond its immunomodulatory properties, this compound and its related phenylethanoid glycosides have been investigated for a range of other promising biological activities. These preliminary studies offer insights into the potential therapeutic applications of this compound.
Hypolipidemic Activity: this compound has been identified as a potential agent for managing hyperlipidemia. In a study involving a high-fat diet-fed hamster model, total phenylpropanoid glycosides from Ligustrum robustum, which include this compound, effectively reduced plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov In vitro, this compound, along with other related compounds, significantly inhibited lipid accumulation in HepG2 cells. nih.govchemfaces.comfrontiersin.org The underlying mechanism appears to involve the activation of the AMP-activated protein kinase (AMPK) and the subsequent suppression of sterol regulatory element-binding protein-1c (SREBP-1c) in the liver. nih.gov This signaling pathway is crucial for regulating the expression of genes involved in lipid synthesis. nih.govmdpi.com
Anti-diabetic Activity: The potential for phenylethanoid glycosides to act as anti-diabetic agents is an emerging area of research. The mechanisms by which these compounds may exert their effects include reducing blood glucose levels, possibly by enhancing insulin (B600854) secretion or improving insulin sensitivity. nih.govcore.ac.ukmdpi.com Some natural compounds with anti-diabetic properties have been shown to regenerate pancreatic β-cells and up-regulate the expression of genes involved in insulin production and glucose metabolism. nih.govfrontiersin.org While direct studies on this compound are limited, the general anti-diabetic potential of related glycosides warrants further investigation. core.ac.ukacademicjournals.org
Anti-viral Activity: Phenylethanoid glycosides from Ligustrum purpurascens have demonstrated anti-viral properties, particularly against the influenza virus. mdpi.com These compounds have been shown to inhibit the replication of the influenza A virus in vitro and alleviate the severity of infection in animal models. mdpi.com The proposed mechanism involves the modulation of antiviral cytokines, which are essential for orchestrating the innate immune response against viral infections. tmrjournals.com Some antiviral compounds work by inhibiting the early stages of viral replication or by interfering with viral entry into host cells. mdpi.complos.orgbsmiab.org
Hepatoprotective Activity: There is evidence to suggest that phenylethanoid glycosides may possess hepatoprotective properties. scispace.comglobalresearchonline.net The mechanisms are often attributed to their antioxidant and anti-inflammatory effects, which can mitigate liver damage induced by various toxins. silae.itresearchgate.netnih.govjomped.org By scavenging free radicals and reducing oxidative stress, these compounds can help protect liver cells from injury. silae.itresearchgate.net
Lipase Inhibition: this compound and related compounds have been shown to inhibit the activity of lipase, an enzyme crucial for the digestion and absorption of dietary fats. wikipedia.orgsochob.clresearchgate.netmedchemexpress.comnih.gov By inhibiting lipase, these compounds can reduce the breakdown of triglycerides into absorbable fatty acids, thereby decreasing fat absorption from the intestine. wikipedia.orgejgm.co.uk This action contributes to the hypolipidemic effect and suggests a potential role in weight management. sochob.cl Studies on the related compound Ligupurpuroside A have shown that it acts as a competitive inhibitor of lipase. researchgate.net
Table 2: Emerging Biological Activities of this compound and Related Phenylethanoid Glycosides
| Activity | Compound/Extract | Model System | Key Mechanistic Insights | Reference |
|---|---|---|---|---|
| Hypolipidemic | This compound, Total Phenylpropanoid Glycosides | Hamsters, HepG2 cells | Activation of AMPK-SREBP-1c pathway, inhibition of lipid accumulation | nih.govchemfaces.com |
| Anti-diabetic | Related oligosaccharides and glycosides | Rat models, cell culture | Potential for β-cell regeneration, increased insulin secretion, and modulation of glucose metabolism genes | nih.govacademicjournals.org |
| Anti-viral | Phenylethanoid Glycosides from L. purpurascens | Mice, MDCK cells | Inhibition of influenza A virus replication, modulation of antiviral cytokines | tmrjournals.commdpi.com |
| Hepatoprotective | General Phenylethanoid Glycosides | - | Antioxidant and anti-inflammatory activities | scispace.comnih.gov |
| Lipase Inhibition | Ligupurpuroside A | In vitro | Competitive inhibition of lipase activity | researchgate.net |
Structure Activity Relationship Sar Studies and Synthetic Modifications of Ligupurpuroside C
Identification of Key Pharmacophoric Groups for Biological Activity
Pharmacophore analysis of Ligupurpuroside C and related phenylethanoid glycosides has identified several key structural components that are crucial for their biological activities. These groups are the primary targets for synthetic modification to modulate the compound's efficacy and properties. The core structure of PhGs consists of a hydroxyphenylethyl aglycone, a central β-glucopyranose unit, an acyl group (often a hydroxycinnamic acid derivative), and potentially additional sugar moieties. scispace.comnih.gov
Key pharmacophoric features include:
The Acyl Moiety : The nature of the hydroxycinnamic acid esterified to the central glucose is a major determinant of antioxidant activity. Studies comparing various PhGs have shown that compounds with a caffeoyl group, which contains an ortho-dihydroxy (catechol) system, exhibit significantly more potent antioxidant and cytotoxic effects than those with a p-coumaroyl group, like this compound. ljmu.ac.uk The catechol moiety is considered essential for strong radical scavenging and pro-apoptotic activity. ljmu.ac.uk
The Glycosidic Core : The central glucose and any additional sugar units are critical for the molecule's solubility, stability, and interaction with cellular targets. researchgate.net SAR studies on antibacterial activity have shown that the number and type of sugar moieties can drastically alter efficacy. For instance, the addition of an apiose sugar to the rhamnose unit of verbascoside (B1683046) was found to enhance its antibacterial effect. ljmu.ac.uk Conversely, in other cases, the addition of a third glycoside has been shown to reduce activity against certain bacterial strains, indicating that the relationship is highly specific. ljmu.ac.uk
The following table summarizes the key pharmacophoric groups and their general influence on biological activity within the phenylethanoid glycoside class.
| Pharmacophoric Group | Structural Feature | Influence on Biological Activity |
| Acyl Moiety | Catechol (e.g., Caffeoyl group) | Essential for high antioxidant and cytotoxic activity. ljmu.ac.uk |
| p-Coumaroyl group | Associated with lower antioxidant activity compared to catechol. | |
| Glycosidic Core | Additional Sugar Units (e.g., Apiose) | Can enhance or decrease antibacterial activity depending on the specific sugar and its linkage. ljmu.ac.uk |
| Acetylation of Sugars | Can increase inhibitory activity against certain enzymes, such as human leukocyte elastase. researchgate.net | |
| Aglycone | Hydroxyphenylethyl Moiety | Contributes to overall activity; hydroxyl groups are key interaction points. |
Strategies for Chemical Derivatization and Semi-Synthesis of this compound Analogues
Building on the understanding of key pharmacophores, various chemical strategies are employed to synthesize analogues of phenylethanoid glycosides. While specific derivatization of this compound is not extensively documented, methods applied to the broader PhG class are directly relevant and provide a blueprint for creating novel derivatives. The primary goals of these modifications are to improve biological activity, enhance stability, and increase bioavailability. researchgate.netthieme-connect.de
Modification of the carbohydrate portion of the molecule is a key strategy for altering its biological profile.
Glycosylation : This involves the addition of new sugar units. The biosynthesis of complex PhGs like echinacoside (B191147) occurs through the glycosylation of simpler precursors such as acteoside. nih.gov Synthetic approaches can mimic this by using enzymes for transglycosylation to introduce non-natural sugars, thereby creating a library of novel glycovariants. [From previous search]
Deglycosylation : This is the removal of sugar moieties. While often a metabolic process carried out by gut microbiota, controlled chemical or enzymatic deglycosylation can be used to produce the aglycone or simplified glycosides, which may possess different or more potent activities. [From previous search]
These reactions target the hydroxyl groups on the sugar or phenolic moieties.
Esterification : This involves adding an acyl group, such as an acetyl group. Acetylation can alter the compound's lipophilicity and its ability to interact with enzymatic targets. For example, the acetylation of a hydroxyl group on the rhamnose moiety of acteoside (forming 6'-O-acetylacteoside) was shown to significantly enhance its inhibitory activity against human leukocyte elastase. researchgate.net Studies on hydroxycinnamoyl glycoside esters also found that esterification at the primary hydroxyl group of the glycoside led to improved radical scavenging activity compared to esterification at a secondary hydroxyl. acs.org
Etherification : This involves converting a hydroxyl group into an ether, for example, by methylation. This modification can block potential sites of metabolism and change hydrogen-bonding capabilities, which can be used to probe the importance of specific hydroxyl groups for biological activity.
Altering the oxidation state of various parts of the molecule can lead to novel structures with different activities.
Oxidation : A bio-inspired oxidative cyclization has been used as a key step in the synthesis of PhG analogues containing a fused 1,4-dioxane (B91453) ring. rsc.orgrsc.org This significant modification creates a more rigid structure and has been shown to produce compounds with potent anti-inflammatory and immunosuppressive activities. rsc.orgrsc.org Furthermore, the natural biosynthesis of acteoside involves the enzymatic hydroxylation (an oxidation reaction) of a p-coumaroyl moiety to a caffeoyl moiety, suggesting that this is a viable synthetic strategy to enhance antioxidant potential. nih.gov
Reduction : The reduction of carbon-carbon double bonds, for instance in the cinnamic acid moiety, can be performed to explore the importance of this feature for biological activity.
More profound changes to the core structure are also being explored.
Phenyl Ring Substitution : A recent study detailed the synthesis of 20 analogues of a related PhG, crenatoside (B1175120), with varied substitutions on the peripheral phenyl rings. This approach allows for a systematic investigation of how electronic and steric factors on the aromatic systems affect activity. rsc.org
C-Glycoside Synthesis : To overcome the inherent instability of the O-glycosidic bond to enzymatic hydrolysis, the synthesis of C-glucoside analogues of phenylethanoids has been developed. thieme-connect.de In these analogues, the sugar is linked to the aglycone via a more stable carbon-carbon bond, a strategy aimed at improving the compound's bioavailability. researchgate.netthieme-connect.de
Oxidation and Reduction Modifications
Impact of Structural Modifications on Preclinical Pharmacological Activities
The ultimate goal of SAR and synthetic modification is to produce analogues with improved pharmacological profiles. Preclinical studies on modified phenylethanoid glycosides have demonstrated that even minor chemical changes can have a profound impact on their biological effects.
A significant example is the synthesis of crenatoside analogues featuring a fused 1,4-dioxane ring and various substitutions on the phenyl rings. rsc.org These novel compounds were evaluated for their anti-inflammatory and immunosuppressive activities. The results, summarized in the table below, show that many of the synthetic glycosides could reduce the production of tumor necrosis factor-alpha (TNF-α) and exhibited immunosuppressive effects. Compound 36 from this synthetic series was identified as having the most potent immunosuppressive activity on B lymphocyte proliferation. rsc.org
| Compound | Modification | Preclinical Pharmacological Activity | Finding |
| Crenatoside Analogues (General) | Oxidative cyclization to form a 1,4-dioxane ring; varied phenyl substitutions. rsc.org | Anti-inflammatory | Many analogues reduced TNF-α production in RAW 264.7 cells at 20 μM. rsc.org |
| Compound 36 | Specific crenatoside analogue. rsc.org | Immunosuppressive | Exhibited the most potent activity, with an IC₅₀ value of 19.9 μM on B lymphocyte proliferation. rsc.org |
| 6'-O-acetylacteoside | Acetylation of the rhamnose sugar in acteoside. researchgate.net | Enzyme Inhibition (Human Leukocyte Elastase) | Showed significantly stronger inhibition (IC₅₀ = 70 μM) compared to the parent compound acteoside (IC₅₀ = 286 μM). researchgate.net |
| Samioside | Additional apiose sugar compared to verbascoside. ljmu.ac.uk | Antibacterial | More active than verbascoside against four bacterial strains, suggesting the extra sugar enhances activity. ljmu.ac.uk |
These findings underscore the value of synthetic modification. By acetylating a single hydroxyl group, the enzyme inhibitory potency of acteoside was increased nearly four-fold. researchgate.net Similarly, the creation of a rigid, oxidized ring system and modification of peripheral substituents led to the discovery of a potent immunosuppressive agent. rsc.org These studies validate the strategies of chemical derivatization and provide a clear path forward for the rational design of new therapeutic agents based on the this compound scaffold.
Total Synthesis Approaches to this compound and its Analogues (if applicable)
The total synthesis of this compound has not yet been reported in peer-reviewed literature. However, the chemical synthesis of this and other complex PhGs is considered feasible, albeit challenging, based on successful routes developed for structurally related analogues. researchgate.net The primary challenges in synthesizing PhGs lie in the regioselective installation of various functional groups onto the polyhydroxylated glucose core and the stereoselective formation of multiple glycosidic bonds. researchgate.netscilit.com
A significant breakthrough in this area is the reported total synthesis of Ligupurpuroside J, a close analogue of this compound that features an additional rhamnose unit at the C6 position of the glucose. jlu.edu.cn The strategy for Ligupurpuroside J provides a blueprint for a potential synthesis of this compound. This approach involved a convergent strategy where key building blocks—the protected phenylethanol aglycone, the glucose core, and the rhamnose donors—were synthesized separately and then assembled. Key steps in such syntheses typically include:
Preparation of Glycosyl Donors and Acceptors: Synthesizing activated sugar derivatives (e.g., trichloroacetimidates or thioglycosides) of rhamnose and glucose that can act as glycosyl donors. The glucose acceptor must be selectively protected to leave the desired hydroxyl groups (e.g., at C4 and the phenylethyl linkage position) available for glycosylation.
Regioselective Glycosylation: The stepwise and controlled formation of the β-linkage to the phenylethanol and the α-linkages for the rhamnosyl units. This often requires careful selection of catalysts (e.g., TMSOTf) and protecting groups to control stereochemistry and regiochemistry. researchgate.net
Acylation: Introduction of the caffeoyl (or a protected precursor) moiety at the correct hydroxyl group of the glucose core, often accomplished via esterification.
Global Deprotection: A final, challenging step to remove all protecting groups (e.g., benzyl, silyl, acetyl groups) from the sugar and phenolic hydroxyls without cleaving the labile ester and glycosidic bonds to yield the final natural product. researchgate.net
Syntheses of other PhGs, such as acteoside, grayanoside A, and crenatoside, have employed various strategies to overcome these hurdles, including the use of enzymatic steps, novel protecting group manipulations, and bio-inspired oxidative cyclizations. rsc.orgrsc.orgresearchgate.netresearchgate.net These collective methodologies form a robust toolbox that could be adapted for the eventual total synthesis of this compound, enabling access to larger quantities for further biological study and the creation of novel analogues.
Development of this compound-Inspired Scaffolds for Drug Discovery
While no drug discovery programs have explicitly cited this compound as their foundational scaffold, the broader phenylethanoid glycoside class represents a valuable and actively explored platform for the development of new therapeutic agents. mdpi.comnih.gov Natural products are a proven source of inspiration for novel drug molecules, providing structurally diverse and biologically validated scaffolds that can be modified to improve potency, selectivity, and pharmacokinetic properties. researchgate.net
The PhG scaffold, characterized by its central glycoside core connecting two distinct phenyl-containing moieties, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.comcellmolbiol.org This is evidenced by the diverse pharmacological activities reported for the class, including anti-inflammatory, neuroprotective, and antiviral effects. mdpi.comnih.gov
Modern drug discovery efforts leverage such scaffolds in various ways:
Virtual Screening Libraries: Large databases of natural products, including hundreds of PhGs, have been compiled and used in computational screening campaigns to identify potential hits against therapeutic targets. nih.govresearchgate.net For example, in silico studies successfully identified several PhGs as potential inhibitors of SARS-CoV-2 proteases, demonstrating the utility of the core scaffold in fitting into enzyme active sites. nih.gov
Combinatorial Synthesis: The synthetic strategies developed for PhGs allow for the creation of focused libraries of analogues. rsc.org By systematically modifying the phenylethanol, acyl, and sugar components of the scaffold, medicinal chemists can explore the chemical space around the natural product to optimize for a desired biological activity. The synthesis of 20 crenatoside analogues to probe immunosuppressive activity is a prime example of this approach. rsc.org
Fragment-Based Design: The distinct components of the PhG structure (phenylethanol, caffeoyl group, sugars) can be viewed as fragments that can be used or mimicked in fragment-based drug design to build novel, smaller, or more "drug-like" molecules.
The documented biological activities of this compound and its relatives provide a strong rationale for its potential as a starting point for drug discovery. The core structure serves as a blueprint for designing new molecules, and the established synthetic routes for its analogues offer a practical means to produce and test these novel compounds. jlu.edu.cnresearchgate.net Future research may focus on designing and synthesizing simplified or modified this compound-based scaffolds to develop new agents for various therapeutic areas.
Analytical Methodologies for Research and Quantitative Assessment of Ligupurpuroside C
Chromatographic Quantification Techniques
Chromatography is the cornerstone for the separation and quantification of Ligupurpuroside C from complex mixtures. The choice of technique depends on the analytical goal, matrix complexity, and required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenylethanoid glycosides like this compound. Its versatility is enhanced by coupling with various detectors.
UV Detection: this compound possesses chromophoric groups in its structure, specifically the phenolic rings, which allows for its detection using a Diode-Array Detector (DAD) or a standard UV detector.
Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong chromophore or for universal detection, an ELSD can be employed. This detector is suitable for analyzing phenylethanoid glycosides. usbio.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, enabling definitive identification and quantification, even at low concentrations. cjnmcpu.comnih.gov A detailed HPLC method coupled with tandem mass spectrometry (MS/MS) has been developed for the simultaneous quantification of Ligupurpuroside B and C. cjnmcpu.comnih.gov This method utilizes a C18 column for reversed-phase chromatography. cjnmcpu.comnih.gov
A specific HPLC method involved a mobile phase consisting of a water-methanol mixture with 0.01% formic acid, run at a flow rate of 0.3 mL/min. cjnmcpu.comnih.gov The total run time for this analysis was a rapid 6.0 minutes. cjnmcpu.comnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 μm), UHPLC systems operate at higher pressures, leading to several advantages. researchgate.net These benefits include faster analysis times, improved resolution, and reduced solvent consumption, making it an increasingly popular choice for the analysis of complex mixtures like traditional Chinese medicine extracts. researchgate.net
While specific validated UHPLC methods exclusively for this compound are not extensively detailed in the cited literature, the technique is used for the simultaneous determination of multiple phenylethanoid glycosides in related plant species. connectedpapers.com The principles and advantages of UHPLC, such as high resolution and speed, make it highly suitable for the high-throughput analysis and quality control of products containing this compound. researchgate.netresearchgate.net
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nycu.edu.tw However, this compound, like other phenylethanoid glycosides, is a large, polar, and non-volatile molecule, making it unsuitable for direct analysis by GC. To utilize GC, a derivatization step would be necessary to convert the non-volatile glycoside into a more volatile and thermally stable derivative. This process can be complex and may introduce variability. Therefore, GC is not a standard or practical method for the routine analysis of intact this compound. Liquid chromatography methods are strongly preferred.
Ultra-High Performance Liquid Chromatography (UHPLC)
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS, GC-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of this compound. cjnmcpu.comresearchgate.net
A validated LC-MS/MS method has been established for determining this compound in rat plasma. cjnmcpu.comnih.gov This method employs a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion mode. cjnmcpu.comnih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, which offers exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte. cjnmcpu.comnih.gov In this specific method, acteoside was used as an internal standard to ensure accuracy. cjnmcpu.comnih.gov The method demonstrated linearity over a concentration range of 2.5 to 500.0 ng/mL, with a low lower limit of quantification (LLOQ) of 2.5 ng/mL. cjnmcpu.comnih.gov
The table below summarizes the mass spectrometry parameters used in the validated LC-MS/MS method for this compound.
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole Tandem Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ion Mode | Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectrophotometric and Fluorometric Assay Development for this compound Detection
Spectrophotometric assays are analytical techniques that measure the amount of light absorbed by a substance in a solution. medicallabnotes.com The principle is based on the Beer-Lambert Law, which states that the absorbance of light is directly proportional to the concentration of the absorbing substance. medicallabnotes.com
For a compound like this compound, which contains phenolic structures, UV spectrophotometry is a potential analytical approach. These phenolic moieties act as chromophores, absorbing light in the UV spectrum. A spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) for this compound and then creating a calibration curve by measuring the absorbance of standard solutions of known concentrations. medicallabnotes.com While this method can be simple and cost-effective, it often lacks the specificity of chromatographic methods, as other compounds in a complex mixture (like a plant extract) may also absorb light at the same wavelength, causing interference. researchgate.net
No specific fluorometric assays for this compound have been detailed in the reviewed literature. Fluorometric assays rely on a compound's ability to fluoresce, which is not a prominent characteristic of this class of phenylethanoid glycosides.
Development of Bioanalytical Methods for this compound in Biological Matrices from Preclinical Animal Studies (e.g., rat plasma)
The study of pharmacokinetics requires robust bioanalytical methods to quantify drugs and their metabolites in biological fluids. nih.govd-nb.info A sensitive and selective HPLC-MS/MS method has been specifically developed and validated for the quantification of this compound in rat plasma. cjnmcpu.comnih.govmedchemexpress.com
The sample preparation for this method involves a protein precipitation step, a common and efficient technique to remove high-molecular-weight proteins from plasma that would otherwise interfere with the analysis. cjnmcpu.comnih.gov Following precipitation, the sample is analyzed by LC-MS/MS. cjnmcpu.comnih.gov
The method was validated to be accurate and precise, with intra-day and inter-day relative standard deviations below 9.8% and accuracy within ±6.1%. nih.gov The lower limit of quantification (LLOQ) was established at 2.5 ng/mL, demonstrating that the method is sensitive enough for pharmacokinetic studies in rats. cjnmcpu.comnih.gov This validated assay is suitable for expediently analyzing this compound in various biological fluids from preclinical trials. nih.gov
The table below outlines the validation parameters for the bioanalytical method in rat plasma.
| Validation Parameter | Result |
|---|---|
| Biological Matrix | Rat Plasma |
| Sample Preparation | Protein Precipitation |
| Linear Range | 2.5 - 500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra- & Inter-day Precision (RSD%) | < 9.8% |
| Accuracy (RE%) | within ±6.1% |
Quality Control and Standardization of this compound Extracts for Research
A comprehensive quality control strategy for this compound extracts involves multiple stages, from the authentication of the raw botanical material to the quantitative assessment of the final extract. frontiersin.orgscholar9.com The goal is to create a standardized extract with a defined concentration of this compound and a consistent chemical fingerprint, which helps in obtaining reproducible pharmacological data. researchgate.net Systematic studies focusing on the quality control of active components in plants like Ligustrum robustum have been highlighted as a need in the scientific community. researchgate.net
Research Findings and Methodologies
Advanced analytical techniques are central to the quality control and standardization of herbal extracts. scholar9.com For this compound and related compounds, High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has been established as a sensitive and specific method for quantitative analysis. cjnmcpu.com This methodology allows for the precise determination of this compound in complex biological matrices, which is a critical aspect of research. cjnmcpu.com
One validated HPLC-MS/MS method for the simultaneous determination of this compound and Ligupurpuroside B in rat plasma demonstrates the level of analytical rigor required. cjnmcpu.com The samples were processed using protein precipitation and analyzed on a C18 column with a mobile phase of water (containing 0.01% formic acid) and methanol (B129727). cjnmcpu.com Detection was achieved using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) to ensure specificity for the target analytes. cjnmcpu.com The validation of such methods is crucial and typically assesses linearity, limits of quantification, precision, and accuracy. cjnmcpu.comresearchgate.net
A key component of standardization is the use of a marker compound for quantitative analysis. aensiweb.com In some approaches, such as the Quantitative Analysis of Multi-components by Single Marker (QAMS), a single, well-characterized compound is used to quantify other structurally related constituents, which can increase analytical efficiency and reduce costs. researchgate.net For instance, a QAMS method was developed for phenylpropanoid glycosides in Ligustrum robustum, including acteoside and isoacteoside (B1238533), which are related to this compound. researchgate.net
The stability of the extract and its components is another critical quality attribute. rjptonline.orgich.org Forced degradation studies, which expose the extract to stress conditions like heat, light, and extreme pH, are conducted to identify potential degradation products and establish the stability-indicating nature of the analytical methods used. rjptonline.orgresearchgate.net This ensures that the quantification of this compound is not skewed by the presence of impurities or degradants that may form during storage or handling. jpionline.org
Analytical Method Validation Data
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for the quantification of this compound, demonstrating the method's suitability for research purposes.
| Validation Parameter | This compound | Reference |
|---|---|---|
| Linearity Range (ng/mL) | 2.5 - 500.0 | cjnmcpu.com |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | cjnmcpu.com |
| Intra-day Precision (RSD, %) | < 9.8% | cjnmcpu.com |
| Inter-day Precision (RSD, %) | < 9.8% | cjnmcpu.com |
| Accuracy (Relative Error, %) | Within ±6.1% | cjnmcpu.com |
The data presented in the table illustrates that the analytical method is linear, sensitive, precise, and accurate for the quantification of this compound over a relevant concentration range. cjnmcpu.com Such validated methods are indispensable for the standardization of extracts intended for research, ensuring that the results are reliable and comparable across different studies. mdpi.com
Computational and in Silico Approaches in Ligupurpuroside C Research
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to identify potential biological targets for a given compound and to estimate the strength of the interaction, or binding affinity. mdpi.complos.org While specific molecular docking studies on Ligupurpuroside C are not extensively documented in publicly available literature, research on its close analogs, Ligupurpuroside A and B, provides valuable insights into the potential applications of this method for the entire class of compounds.
For instance, molecular docking studies have been performed to investigate the interaction of Ligupurpuroside A and B with various enzymes. These studies have successfully predicted the binding modes and identified key amino acid residues involved in the interaction.
A study on the interaction between Ligupurpuroside B and trypsin, a serine protease, revealed a strong binding affinity with a binding constant (Ka) of 1.6251 × 10⁴ L mol⁻¹ at 298 K. nih.gov The docking results indicated that Ligupurpuroside B fits into the hydrophobic cavity of trypsin, interacting with key residues such as Trp215 and Tyr228. nih.gov Similarly, docking studies of Ligupurpuroside A with lipase (B570770), an enzyme involved in fat metabolism, have shown that it binds to the hydrophobic cavity near the catalytic sites of the enzyme. researchgate.net Another investigation into the binding of Ligupurpuroside A with bovine serum albumin (BSA) used molecular docking to confirm that the compound binds to the hydrophobic cavity of subdomain IIA of the protein. researchgate.net
These studies on its analogs suggest that molecular docking can be a powerful tool to identify and validate potential protein targets for this compound and to predict its binding affinity, thus guiding further experimental validation.
| Compound | Target Protein | Binding Affinity (Ka) | Key Interacting Residues |
| Ligupurpuroside B | Trypsin | 1.6251 × 10⁴ L mol⁻¹ | Trp215, Tyr228 |
| Ligupurpuroside A | Lipase | Not specified | Hydrophobic cavity residues |
| Ligupurpuroside A | Bovine Serum Albumin | Not specified | Subdomain IIA hydrophobic cavity residues |
Molecular Dynamics Simulations to Investigate this compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein, complementing the static picture offered by molecular docking. frontiersin.orgmdpi.com By simulating the movement of atoms over time, MD can reveal the stability of the ligand-protein complex, conformational changes in the protein upon binding, and the role of solvent molecules in the interaction. frontiersin.org
The application of MD simulations to the this compound-target complex would be a logical next step following initial docking studies. Such simulations could provide a more detailed understanding of the binding mechanism, including the flexibility of the ligand and the protein's active site, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex over time. This information is crucial for the rational design of more potent and selective derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.demedcraveonline.comwikipedia.org By identifying the physicochemical properties or structural features that are most important for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. jocpr.commdpi.com
Currently, there are no specific QSAR models published for this compound. However, the principles of QSAR could be readily applied to this compound and its derivatives. jocpr.com To develop a QSAR model, a dataset of structurally related compounds with their corresponding measured biological activities would be required. The process would involve:
Descriptor Calculation : Calculating various molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), and topological and electronic parameters.
Model Building : Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation : Rigorously validating the model to ensure its predictive power.
A validated QSAR model for this compound could accelerate the discovery of new analogs with enhanced therapeutic activity by allowing for the virtual screening of a large number of candidate structures before their synthesis and biological testing.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
Drug design strategies are broadly categorized into ligand-based and structure-based approaches. extrapolations.commdpi.comnih.gov Both principles can be applied to the discovery and optimization of new therapeutic agents based on the structure of this compound.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the knowledge of other molecules that bind to the target. In the case of this compound, if a set of active and inactive analogs were available, pharmacophore modeling could be used to identify the essential structural features required for biological activity. This pharmacophore model could then be used as a template to search for other compounds with similar features in chemical databases or to design new molecules with improved properties.
Structure-based drug design is utilized when the 3D structure of the target protein is known. nih.gov As discussed in the molecular docking section, if a target for this compound is identified and its structure is available, docking simulations can be used to predict the binding mode of the compound. This information can then be used to guide the modification of the this compound structure to improve its binding affinity and selectivity. For example, if the docking results show that a particular functional group on the molecule is not making any favorable interactions with the protein, it could be replaced with a different group that can form a hydrogen bond or a hydrophobic interaction.
The application of these drug design principles to this compound holds significant promise for the development of novel therapeutic agents.
In Silico Prediction of Potential Preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. japsonline.com Poor ADMET properties are a major cause of failure for drug candidates in clinical trials. nih.govnih.gov In silico ADMET prediction tools offer a way to estimate these properties early in the research and development pipeline, allowing for the prioritization of compounds with a higher likelihood of success. ajol.info
While specific in silico ADMET prediction data for this compound is not publicly available, various computational models and software can be used to predict its pharmacokinetic and toxicity profiles. These tools can estimate a wide range of properties, including:
Absorption : Human intestinal absorption, Caco-2 cell permeability.
Distribution : Plasma protein binding, blood-brain barrier penetration.
Metabolism : Cytochrome P450 enzyme inhibition and substrate potential.
Excretion : Renal clearance.
Toxicity : Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.
Predicting these properties for this compound would be invaluable for its further development. A favorable in silico ADMET profile would increase confidence in its potential as a drug candidate and justify the resources required for further preclinical and clinical studies.
| ADMET Property | Predicted Parameter | Importance in Drug Development |
| Absorption | Human Intestinal Absorption | Determines how much of the drug is absorbed into the bloodstream after oral administration. |
| Distribution | Blood-Brain Barrier Penetration | Important for drugs targeting the central nervous system. |
| Metabolism | CYP450 Inhibition | Predicts potential for drug-drug interactions. |
| Excretion | Total Clearance | Determines the dosing frequency. |
| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |
Synergistic and Combinatorial Effects of Ligupurpuroside C with Other Agents
Combination Studies with Conventional Therapeutic Agents in Preclinical Models
There is currently no available scientific literature or preclinical data on the combination of Ligupurpuroside C with conventional therapeutic agents.
Synergistic Interactions with Other Natural Products and Phytochemicals
There is currently no available scientific literature or data from preclinical studies on the synergistic interactions of this compound with other natural products or phytochemicals.
Mechanistic Basis for Synergistic Effects of this compound Combinations
As there are no reported synergistic effects for this compound in combination with other agents, the mechanistic basis for any such effects remains uninvestigated and unknown.
Challenges and Future Directions in Ligupurpuroside C Research
Methodological Advancements in Isolation and Characterization
The isolation and structural elucidation of Ligupurpuroside C from natural sources, primarily plants like Ligustrum purpurascens, rely on a combination of classical and modern analytical techniques. researchgate.net Initial extraction is typically performed using solvents like methanol (B129727) or ethanol (B145695), followed by fractionation using various chromatographic methods. mdpi.comresearchgate.net Column chromatography over materials such as Sephadex LH-20, Diaion HP-20, or ODS is widely employed for purification, often using a gradient elution of methanol-water. mdpi.comresearchgate.net
Further purification to obtain the pure compound often requires preparative high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net Once isolated, the definitive structure of this compound is determined through a combination of spectroscopic methods. Mass spectrometry (MS) is used to ascertain the molecular formula, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy (including COSY, HSQC, and HMBC experiments) are indispensable for elucidating the complex structure and stereochemistry. researchgate.netbiocrick.commdpi.com
Future advancements will likely focus on improving the efficiency and yield of these processes. The development of high-throughput and automated isolation protocols could accelerate the screening of natural sources. Moreover, enhancing the sensitivity of analytical techniques, such as through the use of cryoprobes in NMR or high-resolution mass spectrometry like FT-ICR-MS, will continue to refine the characterization of this compound and its related metabolites, even when present in minute quantities. nih.gov
| Technique | Application in this compound Research | Future Advancement Focus |
| High-Performance Liquid Chromatography (HPLC) | Preparative purification of the compound from crude extracts. mdpi.comresearchgate.net | Development of more selective stationary phases; Integration with mass spectrometry (LC-MS) for simultaneous purification and identification. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (HRESIMS). biocrick.commdpi.com | Tandem MS-MS methods for easier structural elucidation; High-resolution platforms (e.g., FT-ICR-MS) for improved accuracy. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC). researchgate.netbiocrick.commdpi.com | Use of microcoils and cryoprobes to increase sensitivity for sample-limited analysis; Advanced pulse sequences for resolving complex structures. nih.gov |
| Column Chromatography | Initial fractionation and purification of extracts (e.g., Sephadex LH-20, Diaion HP-20). mdpi.comresearchgate.net | Screening of novel resin materials for higher resolution and loading capacity. |
Deeper Elucidation of Biosynthetic Pathways for Sustainable Production
The natural abundance of this compound can be low and variable, making sustainable production a significant challenge. Elucidating its biosynthetic pathway is a crucial step toward developing alternative production methods, such as microbial fermentation. researchgate.net The biosynthesis of phenylethanoid glycosides (PhGs) is known to originate from precursors in the shikimic acid pathway, involving L-phenylalanine and L-tyrosine. researchgate.net The pathway proceeds through a series of enzymatic steps including glucosylation, acylation, and hydroxylation, catalyzed by enzymes like glycosyltransferases (GTs). researchgate.netresearchgate.net
Research into related compounds has provided a blueprint for future work on this compound. For instance, studies have successfully identified novel glycosyltransferases and reconstituted the biosynthetic pathways for verbascoside (B1683046) and Ligupurpuroside B in heterologous hosts like Escherichia coli. researchgate.netresearchgate.netscispace.com These efforts often involve deep transcriptome sequencing and gene mining from the source plant to identify candidate genes. researchgate.netd-nb.info
Future research must focus on identifying the specific enzymes responsible for the unique structural moieties of this compound. This involves:
Transcriptome Analysis: Sequencing the transcriptome of Ligustrum purpurascens to identify candidate genes, particularly UDP-glycosyltransferases (UGTs), that are co-expressed with PhG accumulation. researchgate.net
Functional Characterization: Cloning and expressing candidate genes in microbial hosts to verify their enzymatic function in vitro. researchgate.netd-nb.info
Metabolic Engineering: Assembling the complete pathway in a microbial chassis like E. coli or yeast (Saccharomyces cerevisiae) and using metabolic engineering strategies to optimize precursor supply and drive carbon flux towards the final product. researchgate.netd-nb.info
Success in this area would enable a sustainable, scalable, and economically viable supply of this compound for further research and development.
Identification of Novel Molecular Targets and Pathways
Initial research has demonstrated that this compound possesses interesting biological activities. A key finding is its ability to significantly inhibit lipid accumulation in a HepG2 human liver cell model. science.govscience.govfrontiersin.org This suggests that the compound interacts with molecular pathways central to lipid metabolism.
While the direct molecular target of this compound has not yet been definitively identified, studies on total phenylethanoid glycosides from its source plant suggest potential mechanisms. These include the modulation of key regulatory proteins in lipid synthesis, such as increasing the phosphorylation of AMP-activated protein kinase (AMPK) and suppressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream lipogenic genes. science.gov
Future research should aim to:
Pinpoint Direct Targets: Utilize techniques like affinity chromatography, cellular thermal shift assays (CETSA), or chemoproteomics to identify the specific protein(s) that this compound binds to directly. mdpi.comfrontiersin.org
Validate Pathways: Conduct detailed mechanistic studies using transcriptomics, proteomics, and Western blotting to confirm the modulation of the AMPK/SREBP-1c axis and explore other potential signaling pathways affected by the compound. frontiersin.org
Expand Bioactivity Screening: Test this compound in a broader range of assays to uncover other potential therapeutic applications, building on the known antioxidant, anti-inflammatory, and neuroprotective properties of the PhG class. biosynth.comljmu.ac.uk
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies
Robust preclinical models are essential for validating the therapeutic potential of this compound and understanding its mechanism of action in a biological context. news-medical.net To date, research has primarily utilized in vitro models, with the HepG2 cell line serving as a foundational model for studying its effects on lipid metabolism. frontiersin.org
The development of more sophisticated models represents a critical future direction.
In Vitro Advancements: Moving beyond simple 2D cell cultures to more physiologically relevant systems. This includes the use of 3D organoid cultures ("mini-organs") derived from patient cells, which can better recapitulate the complex cell-cell interactions of human tissues. researchgate.netmdpi.com Co-culture systems, for example, combining hepatocytes with other liver cell types, could also provide deeper insights. mdpi.com
These advanced models will be instrumental in bridging the gap between basic research and potential clinical application. netrf.orgnih.gov
Strategies for Enhancing Bioavailability and Efficacy in Preclinical Settings
A significant hurdle for many natural products, including phenylethanoid glycosides, is their often low oral bioavailability. researchgate.netdrug-dev.com This can be due to poor aqueous solubility, low permeability across the intestinal barrier, or rapid metabolism. drug-dev.comnih.gov For this compound to be effective in in vivo models and beyond, strategies to enhance its bioavailability are paramount.
Several established formulation and drug delivery strategies could be explored:
Particle Size Reduction: Decreasing the particle size of the compound to the micro- or nanoscale (micronization or nanosizing) increases the surface area-to-volume ratio, which can significantly improve its dissolution rate and subsequent absorption. patsnap.comnih.gov
Solid Dispersions: Dispersing this compound in an inert carrier matrix in its amorphous (non-crystalline) state can enhance solubility and dissolution. patsnap.comnih.gov
Lipid-Based Formulations: Encapsulating the compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve the solubility of lipophilic compounds and protect them from degradation in the gastrointestinal tract. drug-dev.compatsnap.com
Structural Modification: Creating prodrugs or derivatives of this compound by modifying its chemical structure can improve its physicochemical properties, such as solubility and membrane permeability. mdpi.com
Applying these technologies will be a key research focus to ensure that a sufficient concentration of the compound reaches its target sites in preclinical studies.
Opportunities for this compound as a Research Tool or Preclinical Lead Compound
The demonstrated biological activity of this compound, particularly its inhibition of lipid accumulation, positions it as a promising preclinical lead compound. science.govfrontiersin.org A lead compound is a chemical starting point for the development of new therapeutic agents. danaher.comsolubilityofthings.com
Its potential applications include:
Metabolic Disorders: As a lead for developing drugs to manage conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD).
Research Tool: The compound can be used as a chemical probe to investigate the intricacies of lipid metabolism and the AMPK/SREBP-1c signaling pathway.
The process of advancing this compound from a "hit" to a viable drug candidate involves lead optimization. This iterative process uses medicinal chemistry to synthesize analogues of the parent compound, aiming to improve properties like potency, selectivity, and pharmacokinetic profile while reducing potential toxicity. danaher.comresearchgate.net Computational methods, such as structure-activity relationship (SAR) analysis and molecular docking, can guide this design process. solubilityofthings.comtaylorandfrancis.com
| Area of Opportunity | Description | Key Next Steps |
| Preclinical Lead Compound | Serves as a starting structure for developing new drugs, particularly for metabolic diseases. frontiersin.orgdanaher.com | Lead optimization through medicinal chemistry; Synthesis of analogues to improve potency and ADMET properties. |
| Research Tool / Chemical Probe | Used to study biological pathways, specifically those involved in lipid metabolism and synthesis. science.gov | Synthesis of tagged or labeled versions of the compound for target identification studies. |
| Functional Food/Nutraceutical Ingredient | Potential for inclusion in health products, given its natural origin and antioxidant properties common to PhGs. researchgate.net | Rigorous investigation into the compound's long-term effects and establishment of a sustainable supply chain. |
Addressing Research Gaps and Future Perspectives in this compound Scientific Investigation
While initial studies on this compound are promising, significant research gaps remain. Addressing these gaps will be the focus of future scientific investigation.
Key Research Gaps:
Incomplete Biosynthetic Pathway: The specific enzymes and regulatory networks controlling the production of this compound in its native plant are unknown.
Undefined Molecular Target: The direct protein target responsible for its bioactivity has not been identified.
Lack of In Vivo Data: The efficacy and behavior of this compound have not yet been evaluated in animal models.
Limited Scope of Bioactivity: The full spectrum of its biological effects beyond lipid metabolism and general antioxidant activity has not been explored.
Future Perspectives: The future of this compound research will be multidisciplinary. Synthetic biology and metabolic engineering will be key to achieving sustainable production. nih.gov Advanced chemical biology and proteomics approaches will be needed to deconstruct its mechanism of action at a molecular level. frontiersin.org A concerted effort in formulation science will be required to overcome bioavailability challenges. Finally, carefully designed studies using advanced in vitro and in vivo preclinical models will be essential to validate its therapeutic potential. The journey from a natural compound to a well-understood chemical entity with therapeutic promise requires a systematic and integrated research approach.
Q & A
Q. How can Ligupurpuroside C be reliably identified in plant extracts?
this compound is identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Retention times and spectral data (e.g., UV-Vis absorption, molecular ion peaks) are compared to authenticated standards. For example, its molecular formula (C₃₅H₄₆O₁₇) and molecular weight (738.74 g/mol) serve as key identifiers . Nuclear magnetic resonance (NMR) spectroscopy further confirms structural features, such as glycosidic linkages and aglycone moieties .
Q. What methods are effective for isolating this compound from natural sources?
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and column chromatography. Preparative HPLC with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) is used for final purification. Purity (≥98%) is verified via analytical HPLC .
Q. How should researchers assess the purity and stability of this compound in experimental settings?
Purity is quantified using HPLC with a diode-array detector (DAD) at wavelengths specific to its UV profile (e.g., 254 nm). Stability studies involve exposing the compound to varying temperatures (4°C to 40°C), pH levels (3–9), and light conditions. Degradation products are monitored over time using tandem MS .
Advanced Research Questions
Q. How can contradictions in reported bioactivities of this compound be systematically addressed?
Conflicting bioactivity data (e.g., antioxidant vs. pro-inflammatory effects) require dose-response studies across multiple cell lines or in vivo models. Researchers should standardize experimental conditions (e.g., cell density, incubation time) and validate findings using orthogonal assays (e.g., ROS detection and cytokine profiling). Meta-analyses of published data using PRISMA guidelines can identify methodological inconsistencies .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?
Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses to map signaling pathways. Use CRISPR-Cas9 knockout models to validate target proteins (e.g., NF-κB or Nrf2). Pharmacokinetic studies in rodents (e.g., plasma half-life, tissue distribution) should employ stable isotope-labeled analogs for precise quantification .
Q. How can researchers optimize synthetic routes for this compound analogs?
Employ retrosynthetic analysis to identify feasible intermediates. Enzymatic glycosylation (e.g., using UDP-glycosyltransferases) improves stereochemical control compared to chemical synthesis. Reaction progress is monitored via thin-layer chromatography (TLC) and MS. Computational tools (e.g., DFT for transition-state modeling) aid in predicting yield and selectivity .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
Follow ICH guidelines for method validation:
- Specificity : Test against structurally similar compounds (e.g., Ligupurpuroside A/B).
- Linearity : Calibration curves (0.1–100 µg/mL) with R² ≥ 0.98.
- Accuracy : Spike-and-recovery experiments (90–110% recovery).
- Precision : Intraday/interday RSD ≤ 5%. Cross-validate using LC-MS/MS and NMR for robustness .
Methodological Considerations
- Data Integrity : Maintain raw chromatograms, spectral data, and lab notebooks in secure, version-controlled repositories (e.g., electronic lab notebooks) to ensure reproducibility .
- Research Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses and study designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
